2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The piperazine ring can be introduced through nucleophilic substitution reactions, and the pyrimidine ring can be incorporated via condensation reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration, ensuring that the process is economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: A simpler compound with similar aromatic features.
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetic acid: Another thiazole derivative with different functional groups.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine: A piperazine derivative with similar structural elements.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is unique due to its combination of a thiazole ring, a piperazine ring, and a pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-28-17-5-4-15(12-18(17)29-2)20-24-16(14-30-20)13-19(27)25-8-10-26(11-9-25)21-22-6-3-7-23-21/h3-7,12,14H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOFALRJEFEDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCN(CC3)C4=NC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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